4-methyl-2-(trifluoromethyl)benzoic Acid

説明

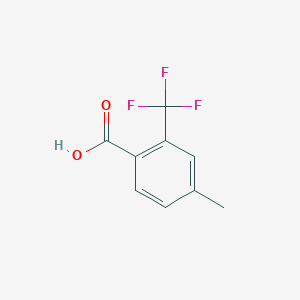

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJOGJTZXVBKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379598 | |

| Record name | 4-methyl-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120985-64-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-methyl-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-64-0). Due to the limited availability of specific experimental data for this particular isomer, this document also includes inferred properties based on its structural similarity to related compounds and general chemical principles.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid backbone with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| CAS Number | 120985-64-0 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2][4] |

| Molecular Weight | 204.15 g/mol | [3][4] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water. | Inferred from related compounds[5] |

| Storage | Sealed in a dry, room-temperature environment. | [3] |

Spectroscopic Data

Specific spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely available in public databases. However, based on the chemical structure, the following spectral characteristics can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons, the carboxylic acid proton (typically a broad singlet), and the methyl group protons (a singlet).

-

¹³C NMR: Resonances for the aromatic carbons, the carboxyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the methyl carbon.

-

¹⁹F NMR: A singlet for the -CF₃ group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-F stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of benzoic acids and trifluoromethylated compounds.

Chemical Reactivity and Synthesis

While specific reaction kinetics and yields for this compound are not documented, its reactivity can be inferred from its functional groups: the carboxylic acid and the trifluoromethylated aromatic ring.

Expected Reactivity:

-

Carboxylic Acid Reactions: The carboxyl group is expected to undergo typical reactions such as esterification with alcohols, conversion to an acyl chloride with reagents like thionyl chloride or oxalyl chloride, reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride, and amide formation with amines.[5][6]

-

Aromatic Ring Reactions: The trifluoromethyl group is a strong electron-withdrawing group, which will deactivate the aromatic ring towards electrophilic substitution. The directing effects of the methyl (ortho, para-directing) and the trifluoromethyl and carboxyl groups (meta-directing) will influence the regioselectivity of any substitution reactions.

Proposed Synthesis Pathway:

A plausible synthetic route to this compound could involve the lithiation of 1-methyl-3-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This approach is analogous to the synthesis of other substituted benzoic acids.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

As specific experimental protocols for this compound are not available, a general protocol for a common reaction of benzoic acids, esterification, is provided as a representative example.

General Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Caption: A generalized experimental workflow for the Fischer esterification of a benzoic acid.

Safety Information

No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally similar compounds, it should be handled with care.

Predicted Hazards:

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust and contact with skin and eyes.

Applications and Relevance in Drug Discovery

While no specific applications have been documented for this compound, its structural motifs are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[10] Benzoic acid derivatives are common intermediates in the synthesis of pharmaceuticals. For example, related compounds are used in the synthesis of antitubercular agents and sulfonylurea herbicides.[6][11] Therefore, this compound represents a potentially valuable building block for the synthesis of novel bioactive molecules.

Comparative Data of Related Isomers

To provide context, the following table summarizes some of the known properties of related trifluoromethyl-substituted benzoic acid isomers.

Table 2: Properties of Related Benzoic Acid Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | - |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 219-220[12][13] |

| 4-Methyl-3-(trifluoromethyl)benzoic acid | 261952-01-6 | C₉H₇F₃O₂ | 204.15 | - |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | C₈H₄F₃NO₄ | 235.12 | 134-138[14] |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 141179-72-8 | C₈H₄F₄O₂ | 208.11 | - |

This table highlights the differences in physical properties that can arise from changes in the substitution pattern on the benzoic acid ring.

Caption: General reactivity pathways for the functional groups of the title compound.

References

- 1. molbase.com [molbase.com]

- 2. appchemical.com [appchemical.com]

- 3. 120985-64-0|this compound|BLD Pharm [bldpharm.com]

- 4. CASNO 120985-64-0 this compound C9H7F3O2 [localpharmaguide.com]

- 5. Page loading... [guidechem.com]

- 6. ossila.com [ossila.com]

- 7. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 13. 4-(Trifluoromethyl)benzoic acid 98 455-24-3 [sigmaaldrich.com]

- 14. 2-Nitro-4-(trifluoromethyl)benzoic acid 98 320-94-5 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzoic Acid (CAS 120985-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)benzoic acid, identified by CAS number 120985-64-0, is a fluorinated aromatic carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group. The -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, along with relevant experimental details.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid scaffold substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120985-64-0 | |

| Molecular Formula | C9H7F3O2 | |

| Molecular Weight | 204.15 g/mol | [1] |

| IUPAC Name | 4-methyl-3-(trifluoromethyl)benzoic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 182-186 °C | [2] |

| Solubility | Soluble in organic solvents such as methanol, DMSO. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on analysis of the compound and its structural analogs.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Expected Peaks |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet), carboxylic acid proton (broad singlet). |

| ¹³C NMR | Aromatic carbons, methyl carbon, carboxylic carbon, trifluoromethyl carbon (quartet due to C-F coupling). |

| IR Spectroscopy | O-H stretch (broad, from carboxylic acid), C=O stretch (from carboxylic acid), C-F stretches, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M+), fragmentation pattern corresponding to the loss of COOH, CF3, and other fragments. |

Note: Actual chemical shifts and peak intensities can vary based on the solvent and instrument used.

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a commercially available substituted toluene.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Esterification Example

This compound can be used as a starting material for the synthesis of its ester derivatives, which may have applications in various fields.

Objective: To synthesize the methyl ester of this compound.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Round-bottom flask, condenser, separating funnel, and standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separating funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

The crude product can be further purified by column chromatography if necessary.

Biological Activity and Potential Applications

Direct biological studies on this compound are limited in publicly available literature. However, the biological activities of its structural analogs provide insights into its potential applications.

Inferred Biological Activity

Derivatives of benzoic acid containing a trifluoromethyl group have been investigated for a range of pharmacological activities.

-

Antibacterial Agents: Pyrazole derivatives of 4-(trifluoromethyl)phenyl benzoic acid have demonstrated potent activity against Gram-positive bacteria. This suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents.[3][4]

-

Enzyme Inhibition: Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's disease.[5] This indicates that amides and related derivatives of this compound could be explored for their enzyme inhibitory potential.

Potential Signaling Pathway Modulation

Given the activities of its analogs, it is plausible that derivatives of this compound could modulate various cellular signaling pathways. For instance, novel antibacterial agents often target essential bacterial pathways such as cell wall synthesis, protein synthesis, or DNA replication. Enzyme inhibitors would directly interact with their target enzymes, modulating their respective signaling cascades.

Caption: Hypothetical signaling pathway for antibacterial action.

Safety and Handling

Based on available safety data for this compound and related compounds, appropriate safety precautions should be taken when handling this chemical.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |

| May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct biological data for this specific compound is scarce, the demonstrated activities of its structural analogs suggest a promising potential for the development of novel therapeutic agents, especially in the antibacterial and enzyme inhibition domains. Further research into the biological effects and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic and industrial potential.

References

- 1. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-(trifluoromethyl)benzoic acid | 261952-01-6 [sigmaaldrich.com]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Overview of 4-methyl-2-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and detailed, reproducible synthetic protocols for 4-methyl-2-(trifluoromethyl)benzoic acid could not be located. The information presented herein is based on data for structurally similar compounds and general principles of organic chemistry. This guide is intended to provide a foundational understanding and predictive insights, but it is not a substitute for experimental verification.

Introduction

This compound is an aromatic carboxylic acid derivative. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group provides an additional site for functionalization or can modulate the electronic properties of the aromatic ring. This document aims to provide a theoretical framework for the spectroscopic characterization and synthesis of this compound.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables present predicted spectroscopic characteristics for this compound. These predictions are based on the analysis of closely related analogs such as 4-fluoro-2-(trifluoromethyl)benzoic acid and 2-chloro-4-trifluoromethylbenzoic acid, as well as standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Ar-H (position 3) | 7.5 - 7.7 | d | ~8 | Ortho-coupling to H at position 5. |

| Ar-H (position 5) | 7.3 - 7.5 | d | ~8 | Ortho-coupling to H at position 3 and meta-coupling to H at position 6. |

| Ar-H (position 6) | 7.8 - 8.0 | s | - | Likely to appear as a singlet or a finely split doublet due to meta-coupling. |

| -CH₃ | 2.3 - 2.5 | s | - | Aromatic methyl group singlet. |

| -COOH | 10.0 - 13.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 165 - 170 | Carbonyl carbon. |

| Ar-C (quaternary, C-1) | 130 - 135 | Carbon bearing the carboxylic acid group. |

| Ar-C (quaternary, C-2) | 128 - 132 (q, J ≈ 30-35 Hz) | Carbon bearing the CF₃ group, shows quartet splitting due to coupling with fluorine. |

| Ar-C (CH, C-3) | 125 - 130 | Aromatic methine. |

| Ar-C (quaternary, C-4) | 140 - 145 | Carbon bearing the methyl group. |

| Ar-C (CH, C-5) | 130 - 135 | Aromatic methine. |

| Ar-C (CH, C-6) | 120 - 125 | Aromatic methine. |

| -CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) | Trifluoromethyl carbon, shows a strong quartet splitting. |

| -CH₃ | 20 - 22 | Methyl carbon. |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad | Characteristic broad absorption of a hydrogen-bonded carboxylic acid. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong | Carbonyl stretch of an aromatic carboxylic acid. |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong | |

| C-F stretch (Trifluoromethyl) | 1100 - 1350 | Strong | Strong absorptions characteristic of the C-F bonds. |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 204.04 | Molecular ion. |

| [M-OH]⁺ | 187.04 | Loss of hydroxyl radical. |

| [M-COOH]⁺ | 159.04 | Loss of the carboxylic acid group. |

Ionization Method: Electron Ionization (EI)

Proposed Synthetic Pathways

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following outlines a general, unverified protocol for the proposed synthesis:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene in anhydrous THF would be added dropwise. The reaction mixture would be stirred at room temperature until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent would then be added slowly to a flask containing dry ice (solid CO₂) at -78 °C. The reaction would be allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction mixture would be quenched with aqueous HCl. The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would likely require purification by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predictive overview of the spectroscopic properties and a potential synthetic route for this compound. It is crucial to emphasize that the data presented is theoretical and awaits experimental validation. Researchers and drug development professionals interested in this compound are encouraged to undertake its synthesis and characterization to confirm these predictions and explore its potential applications. The lack of available data also highlights an opportunity for new research to contribute to the chemical literature by synthesizing this compound and publishing its full spectroscopic characterization.

4-methyl-2-(trifluoromethyl)benzoic acid molecular weight and formula

An in-depth technical guide on 4-methyl-2-(trifluoromethyl)benzoic acid for researchers, scientists, and drug development professionals. This document outlines the molecular formula and weight of the compound. Due to limited specific data on this particular molecule, a generalized overview of the applications and a representative synthesis protocol for the broader class of trifluoromethylated benzoic acids are provided to offer valuable context.

Molecular Properties of this compound

The fundamental molecular characteristics of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| CAS Number | 120985-64-0 |

Applications of Trifluoromethylated Benzoic Acids

While specific applications for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and its ability to pass through cell membranes, making it a valuable functional group in drug design.[1][2] For example, various trifluoromethylated benzoic acids are used in the creation of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3] In the agrochemical sector, these compounds are precursors to modern herbicides and pesticides.[4][5]

Logical Relationship: From Chemical Intermediate to Final Product

The following diagram illustrates the typical role of trifluoromethylated benzoic acids as foundational molecules in the development of specialized chemical products.

Caption: Role of trifluoromethylated benzoic acids as key intermediates.

Generalized Synthesis of a Trifluoromethylated Benzoic Acid

Experimental Workflow: Generalized Oxidation Synthesis

Caption: Generalized workflow for the synthesis of a trifluoromethylated benzoic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

Physical properties of 4-methyl-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physical Properties of 4-methyl-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS RN: 120985-64-0). The information is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

| Physical Property | Value |

| Melting Point | 136.0-142.0 °C[1] |

| Boiling Point | 263.9 °C at 760 mmHg |

| Solubility | No quantitative data available. Qualitatively, similar compounds such as 4-(trifluoromethyl)benzoic acid are moderately soluble in water and more soluble in polar organic solvents. |

| pKa | No experimentally determined value available. |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of benzoic acid derivatives are outlined below. While the specific experimental conditions used to determine the cited melting and boiling points for this compound are not available in the public literature, the following represents standard methodologies employed for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and is determined as a temperature range from the initial to the complete melting of the substance.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the final melting point. The recorded melting point is reported as this range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when the vapor temperature is constant. This constant temperature is the boiling point of the substance at the given atmospheric pressure.

Logical Relationship for Boiling Point Determination

References

An In-depth Technical Guide on the Solubility of 4-methyl-2-(trifluoromethyl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-2-(trifluoromethyl)benzoic acid. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents qualitative solubility information for structurally related compounds, 2-(trifluoromethyl)benzoic acid and 4-methylbenzoic acid, to offer valuable insights. Furthermore, this document outlines detailed experimental protocols for solubility determination and includes visual representations to elucidate experimental workflows and the chemical principles governing solubility.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a methyl group and a trifluoromethyl group on the benzoic acid backbone, suggests a complex interplay of factors governing its solubility in various organic solvents. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, and the methyl group, being electron-donating and also lipophilic, along with the polar carboxylic acid group, create a molecule with distinct solubility behavior. Understanding this behavior is critical for its application in pharmaceutical synthesis, materials science, and other areas of chemical research.

Qualitative Solubility of Structurally Related Compounds

To infer the potential solubility profile of this compound, the solubility of two closely related compounds, 2-(trifluoromethyl)benzoic acid and 4-methylbenzoic acid, is summarized below. This information can guide solvent selection for synthesis, purification, and formulation development.

| Compound | Solvent | Solubility | Reference |

| 2-(trifluoromethyl)benzoic acid | Water | Poorly soluble | [1] |

| Ethyl acetate | More soluble | [1] | |

| Dimethyl sulfoxide (DMSO) | More soluble | [1] | |

| 4-methylbenzoic acid | Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] | |

| Ether | Soluble | [2] | |

| Hot Water | Insoluble | [2] |

This table presents qualitative solubility data for compounds structurally related to this compound and is intended to provide general guidance for solvent selection.

Based on this information, it can be anticipated that this compound will exhibit limited solubility in water and good solubility in polar organic solvents such as alcohols and ethers. The presence of the trifluoromethyl group may enhance solubility in certain non-polar solvents compared to 4-methylbenzoic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

This method is considered the "gold standard" for determining equilibrium solubility.

Principle: A saturated solution is prepared by agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear, saturated solution is then determined analytically.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature shaker or water bath

-

Thermostatically controlled incubator

-

Vials or flasks with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points until the concentration remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL, mol/L, or as a mole fraction.

This is a simpler, classical method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature shaker or water bath

-

Vials or flasks with screw caps

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass

-

Oven

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the Isothermal Equilibrium Method (steps 1 and 2).

-

Sample Collection: After equilibration and settling of the excess solid, carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be calculated as the mass of the solute per volume of the solvent.

Visualizations

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Key factors influencing the solubility of substituted benzoic acids.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Trifluoromethyl-Benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzoic acid derivatives, with a particular focus on analogs of 4-methyl-2-(trifluoromethyl)benzoic acid. While a specific crystal structure for this compound is not publicly available, this document leverages data from closely related compounds to illustrate the core principles and experimental protocols relevant to researchers in crystallography and drug development. The trifluoromethyl group is a key substituent in many pharmaceutical compounds, influencing properties such as metabolic stability and binding affinity.[1] Understanding its impact on the crystal structure of small molecules is therefore of significant interest.

Introduction to Crystallographic Analysis of Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[2][3] Their crystal structures are often characterized by the formation of hydrogen-bonded dimers via their carboxylic acid functional groups.[4][5][6] The introduction of substituents, such as a trifluoromethyl group, can significantly alter the molecular conformation and the supramolecular assembly in the solid state. X-ray diffraction is the definitive method for elucidating these three-dimensional structures at the atomic level.[7]

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

The synthesis of substituted benzoic acids can be achieved through various organic chemistry routes. For instance, derivatives can be prepared by the oxidation of corresponding benzaldehydes or by functional group interconversion on a pre-existing benzoic acid core.[1][8][9]

A critical step is the growth of high-quality single crystals suitable for X-ray diffraction. A common technique is slow evaporation from a suitable solvent. For example, single crystals of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid were obtained by recrystallization from dichloromethane.[10] Similarly, crystals of 4-methyl-2-(o-tolylamino)benzoic acid were grown by the slow evaporation of an acetone solution.[3]

General Crystallization Protocol:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Monitor for the formation of single, well-defined crystals.

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. This data is then processed to determine the unit cell dimensions and space group of the crystal. The final step is structure solution and refinement, where the atomic positions and displacement parameters are determined.[4][10]

The workflow for a typical single-crystal X-ray diffraction experiment is illustrated in the diagram below.

Crystallographic Data of Analogs

The following tables summarize the crystallographic data for several compounds related to this compound. This data provides a basis for understanding the expected structural features of the target molecule.

Table 1: Crystal Data and Structure Refinement for 2-(Trifluoromethyl)benzoic Acid [6]

| Parameter | Value |

| Empirical formula | C₈H₅F₃O₂ |

| Formula weight | 190.12 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.8816(3) Å, b = 20.6948(14) Å, c = 7.9697(5) Å |

| β = 109.544(4)° | |

| Volume | 758.74(8) ų |

| Z | 4 |

| Density (calculated) | 1.664 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.113 |

Table 2: Crystal Data and Structure Refinement for 4-Nitro-2-(trifluoromethyl)benzoic Acid [4][5]

| Parameter | Value |

| Empirical formula | C₈H₄F₃NO₄ |

| Formula weight | 249.12 |

| Temperature | Not Reported |

| Wavelength | Not Reported |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 7.3739(5) Å, b = 7.7408(5) Å, c = 8.8576(6) Å |

| α = 99.079(2)°, β = 107.086(2)°, γ = 102.399(2)° | |

| Volume | 452.48(5) ų |

| Z | 2 |

| Density (calculated) | 1.830 Mg/m³ |

| Final R indices [I>2σ(I)] | Not Reported |

Table 3: Crystal Data and Structure Refinement for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid [10]

| Parameter | Value |

| Empirical formula | C₉H₇F₃O₄S |

| Formula weight | 284.21 |

| Temperature | Not Reported |

| Wavelength | Not Reported |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.026(2) Å, b = 7.425(2) Å, c = 13.567(3) Å |

| β = 98.78(3)° | |

| Volume | 1095.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.724 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.123 |

Structural Analysis and Supramolecular Features

A key feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[4][5][6] This is a robust and commonly observed supramolecular synthon.

In the case of 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° with respect to the plane of the aromatic ring.[6] For 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions involving the trifluoromethyl group cause the carboxylic acid group to rotate out of the aromatic plane.[4][5] These observations suggest that in this compound, a similar torsion of the carboxylic acid group relative to the benzene ring would be expected due to the steric bulk of the ortho-trifluoromethyl group.

The relationship between molecular structure and the resulting crystal packing motif can be visualized as follows:

Relevance in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API), which are dictated by its crystal structure, are of paramount importance. These properties include solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure allows for the identification and characterization of different polymorphic forms, which can have significantly different physicochemical properties.[7] For instance, the presence of the lipophilic trifluoromethyl group can enhance membrane permeability and metabolic stability, making these derivatives attractive for drug design.[1][2]

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of closely related analogs provides a robust framework for predicting its structural characteristics. It is anticipated that the molecule will exhibit a twisted conformation due to the ortho-trifluoromethyl group and will form hydrogen-bonded dimers in the solid state. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, crystallization, and structural analysis of novel pharmaceutical compounds. The detailed crystallographic insights are crucial for understanding structure-property relationships and for the rational design of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. moodle2.units.it [moodle2.units.it]

- 8. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Conceptual Framework for a Technical Guide on 4-methyl-2-(trifluoromethyl)benzoic acid

As an AI, I am unable to generate a technical guide or whitepaper on a specific chemical compound like "4-methyl-2-(trifluoromethyl)benzoic acid" without access to extensive, specialized chemical databases and research articles that may not be publicly available. The generation of such a document requires in-depth, validated data that is beyond the scope of a general web search.

However, I can provide a template and a conceptual framework for how such a guide would be structured, along with example Graphviz diagrams that you can adapt once you have the specific data. This will help you organize your research and present it in a professional and clear manner.

Whitepaper: Thermochemical and Physicochemical Properties of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the experimentally determined and computationally predicted thermochemical and physicochemical properties of this compound. It includes detailed experimental protocols for key analytical techniques, a summary of all quantitative data in tabular format, and visual representations of relevant workflows and molecular relationships to support further research and development.

Introduction

-

1.1. Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: [Insert CAS Number]

-

Molecular Formula: C9H7F3O2

-

Molecular Weight: 204.15 g/mol

-

Chemical Structure: (Include a 2D chemical structure image)

-

-

1.2. Relevance and Applications:

-

Discussion of its role as a key intermediate in the synthesis of pharmaceuticals (e.g., Mavacamten).

-

Potential applications in materials science or as a building block in organic synthesis.

-

Thermochemical Data

This section would contain tables summarizing the core data.

Table 1: Enthalpies of Formation and Combustion

| Property | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (gas) | Data | e.g., G3(MP2) Theory | [cite] |

| Standard Molar Enthalpy of Formation (crystal) | Data | e.g., G3(MP2) Theory | [cite] |

| Standard Molar Enthalpy of Combustion | Data | e.g., Calorimetry | [cite] |

Table 2: Phase Transition Properties

| Property | Value | Method | Reference |

| Melting Point | e.g., K | e.g., Differential Scanning Calorimetry | [cite] |

| Enthalpy of Fusion | e.g., kJ/mol | e.g., Differential Scanning Calorimetry | [cite] |

| Triple Point Temperature | e.g., K | e.g., Adiabatic Calorimetry | [cite] |

| Triple Point Pressure | e.g., Pa | e.g., Adiabatic Calorimetry | [cite] |

| Standard Molar Enthalpy of Sublimation | e.g., kJ/mol | e.g., Knudsen Effusion Method | [cite] |

Table 3: Heat Capacity and Thermodynamic Functions

| Temperature (K) | Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹) | Entropy (S) (J·K⁻¹·mol⁻¹) | Enthalpy (H) (kJ·mol⁻¹) |

| e.g., 298.15 | Data | Data | Data |

| ... | ... | ... | ... |

Experimental and Computational Methodologies

This section would detail the protocols.

-

3.1. Synthesis of this compound

-

Detailed reaction scheme.

-

Reagents and conditions.

-

Purification and characterization methods (NMR, IR, Mass Spectrometry).

-

-

3.2. Combustion Calorimetry

-

Description of the isoperibol static bomb calorimeter used.

-

Sample preparation and ignition procedure.

-

Calibration with a standard substance (e.g., benzoic acid).

-

Corrections applied (e.g., for nitric acid and carbon formation).

-

-

3.3. Differential Scanning Calorimetry (DSC)

-

Instrument model and specifications.

-

Heating rate and atmosphere (e.g., nitrogen).

-

Sample encapsulation details.

-

Method for determining onset and peak temperatures for melting and fusion enthalpy.

-

-

3.4. Knudsen Effusion Method

-

Description of the effusion apparatus.

-

Temperature range and control.

-

Orifice dimensions.

-

Method for determining vapor pressure from mass loss over time.

-

-

3.5. Computational Chemistry

-

Software used (e.g., Gaussian).

-

Theoretical model (e.g., G3(MP2)).

-

Basis set.

-

Methodology for calculating isodesmic reactions to determine enthalpy of formation.

-

Visualized Workflows and Relationships

This section would include the Graphviz diagrams.

General Experimental Workflow for Thermochemical Analysis

Caption: Workflow for the synthesis, purification, and thermochemical analysis of the target compound.

Relationship between Experimental Data and Derived Properties

An In-depth Technical Guide to the Synthesis of 4-methyl-2-(trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-methyl-2-(trifluoromethyl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document details key experimental protocols, presents quantitative data for synthetic methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of this compound and its analogs can be broadly approached through two primary methodologies: the Grignard reaction for the introduction of the carboxyl group and the oxidation of a pre-existing methyl group on the benzene ring.

1. Grignard Reaction: This is a versatile and widely employed method for forming carbon-carbon bonds. In this context, an appropriately substituted aryl halide is converted into a Grignard reagent, which is then carboxylated using carbon dioxide. For the synthesis of this compound, the starting material would be 2-bromo-1-methyl-3-(trifluoromethyl)benzene. The Grignard reagent is formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas, followed by an acidic workup to yield the desired carboxylic acid.

2. Oxidation: An alternative strategy involves the oxidation of a methyl group at the 2-position of a toluene derivative that already contains the 4-methyl and trifluoromethyl substituents. A common starting material for this approach would be 1,4-dimethyl-2-(trifluoromethyl)benzene. Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid can be used to convert the methyl group to a carboxylic acid. The reaction conditions need to be carefully controlled to achieve selective oxidation and to avoid over-oxidation or side reactions.

Quantitative Data on Synthesis of Trifluoromethylated Benzoic Acids

The following tables summarize quantitative data from various synthetic methods for producing trifluoromethylated benzoic acids, providing a comparative overview of different approaches.

Table 1: Grignard-based Synthesis of Trifluoromethylated Benzoic Acids

| Starting Material | Reaction Conditions | Solvent | Yield (%) | Reference |

| 2-bromo-5-fluorotrifluoromethylbenzene | 1. Mg, I2 (cat.), reflux, 2h; 2. CO2, rt, overnight; 3. HCl (aq) | Anhydrous Tetrahydrofuran | 65.9 | [1] |

| 3,5-bis(trifluoromethyl)bromobenzene | 1. Mg, reflux, 2-5h; 2. CO2 (pressure), <0°C | Tetrahydrofuran | High (not specified) | [2] |

| Bromobenzene | 1. Mg, ether; 2. CO2 (dry ice); 3. 6M HCl | Diethyl ether | Not specified | [3] |

Table 2: Oxidation-based Synthesis of Trifluoromethylated Benzoic Acids

| Starting Material | Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-trifluorobenzaldehyde | Oxygen | Cu(OAc)2·H2O, Co(OAc)2·4H2O | 70 | 1 | 99 | [4] |

| 2-trichloromethyl benzal chloride | Anhydrous HF, then Nitric Acid | Not specified | 50-150 | Not specified | 95.1-95.8 | [5] |

| Toluene | Air (O2) | Cobalt acetate | 150-170 | Continuous | 97-98 | [6] |

| 2-chloro-4-trifluoromethyl phenylacetic acid | Oxygen | Magnesium acetate, Cobalt acetate | 65 | 7.5 | 96.6 | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of structurally similar trifluoromethylated benzoic acids.[1][2][3]

Materials:

-

2-Bromo-1-methyl-3-(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid (6 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask.

-

A solution of 2-bromo-1-methyl-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Crushed dry ice is added portion-wise to the stirred Grignard solution. The addition is continued until the exothermic reaction ceases.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of 6 M hydrochloric acid until the solution is acidic.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoic Acid via Oxidation

This protocol is based on the oxidation of p-trifluoromethylbenzaldehyde.[4]

Materials:

-

p-Trifluoromethylbenzaldehyde

-

Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

-

Water

-

Oxygen

Procedure:

-

Reaction Setup:

-

In a 15 mL glass reaction tube, add water (2 mL), p-trifluoromethylbenzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).

-

An oxygen balloon is connected to the reaction tube.

-

-

Oxidation:

-

The reaction tube is placed in a preheated oil bath at 70 °C and stirred for 1 hour.

-

-

Isolation of Product:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude solid product is separated by centrifugation.

-

The solid is washed with 3 mL of water, centrifuged again, and dried to a constant weight to obtain the target product.

-

Visualization of a Relevant Signaling Pathway and an Experimental Workflow

Derivatives of trifluoromethylated benzoic acids have shown promise as inhibitors of various enzymes, including those involved in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8] The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and steric profile impart profound effects on the physicochemical and biological characteristics of parent molecules. When appended to the benzoic acid scaffold, a common building block in drug discovery, the CF3 group modulates reactivity in a manner that is both predictable and exploitable for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in benzoic acid derivatives, with a focus on its electronic effects, influence on acidity, and its role in key chemical transformations.

Electronic and Physicochemical Properties of Trifluoromethylated Benzoic Acids

The trifluoromethyl group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms. This strong inductive effect significantly influences the electron density distribution within the benzoic acid molecule, thereby altering its acidity and other physicochemical parameters.

Electronic Effects: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). The positive σ values for the trifluoromethyl group indicate its strong electron-withdrawing nature.

| Substituent | σ_meta | σ_para |

| -CF3 | 0.43 | 0.54 |

| -CH3 | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO2 | 0.71 | 0.78 |

Data sourced from various standard organic chemistry texts.

Acidity of Trifluoromethylbenzoic Acids

The electron-withdrawing nature of the trifluoromethyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. This effect is most pronounced when the CF3 group is in the ortho or para position.

| Compound | pKa |

| Benzoic Acid | 4.20[1] |

| 2-(Trifluoromethyl)benzoic Acid | 3.14 |

| 3-(Trifluoromethyl)benzoic Acid | 3.87 |

| 4-(Trifluoromethyl)benzoic Acid | 3.78 |

pKa values are approximate and can vary slightly with experimental conditions.

Reactivity of the Trifluoromethyl Group and the Aromatic Ring

The presence of the trifluoromethyl group governs the reactivity of both the CF3 moiety itself and the aromatic ring to which it is attached.

Hydrolysis of the Trifluoromethyl Group

Under forcing acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. This reaction, however, typically requires harsh conditions.

Experimental Protocol: Acidic Hydrolysis of a Benzotrifluoride

-

Reaction Setup: In a high-pressure reaction vessel, combine the desired benzotrifluoride derivative (1.0 eq) with a concentrated strong acid, such as sulfuric acid or trifluoromethanesulfonic acid.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-200 °C) and maintain for several hours to days, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice. The resulting benzoic acid derivative can then be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when there is a suitable leaving group (e.g., a halide) in the ortho or para position.

Experimental Protocol: General Procedure for SNAr on a Trifluoromethyl-substituted Aryl Halide

-

Reaction Setup: To a solution of the trifluoromethyl-substituted aryl halide (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.0-1.5 eq) and a base (e.g., K2CO3, NaH) if required.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to >100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of Trifluoromethylated Benzoic Acid Derivatives

A common method for the synthesis of trifluoromethylated benzoic acids is the Sandmeyer reaction, which involves the diazotization of an aminobenzotrifluoride followed by reaction with a cyanide salt and subsequent hydrolysis.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of a Trifluoromethylbenzoic Acid

-

Diazotization: Dissolve the starting aminobenzotrifluoride (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C. To this solution, add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the temperature.

-

Hydrolysis: After the addition is complete, heat the reaction mixture to hydrolyze the resulting benzonitrile to the corresponding benzoic acid. The hydrolysis can be carried out under acidic or basic conditions.

-

Work-up and Purification: Cool the reaction mixture and acidify if necessary to precipitate the benzoic acid. The crude product can be collected by filtration and purified by recrystallization.

Applications in Drug Discovery: Signaling Pathways

The unique properties imparted by the trifluoromethyl group have led to its incorporation into numerous blockbuster drugs. Understanding the mechanism of action of these drugs provides insight into the role of the CF3 group in modulating biological activity.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3][4][5] The trifluoromethyl group on the pyrazole ring of celecoxib is thought to contribute to its binding affinity and selectivity for the COX-2 active site.[2]

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[6][7][8][9][10] The trifluoromethyl group in fluoxetine is located on a phenoxy ring and is crucial for its selective binding to the serotonin transporter (SERT).

Caption: The mechanism of action of Fluoxetine as a selective serotonin reuptake inhibitor.

Spectroscopic Data of Trifluoromethylbenzoic Acids

The trifluoromethyl group provides a unique spectroscopic handle for the characterization of these derivatives.

| Spectroscopic Technique | Position of CF3 Group | Typical Chemical Shift / Absorption Frequency |

| ¹H NMR (δ, ppm) | Ortho | Aromatic protons typically shifted downfield due to the anisotropic effect of the CF3 group. |

| Meta | Aromatic protons show complex splitting patterns. | |

| Para | Two distinct doublets are typically observed for the aromatic protons. | |

| ¹³C NMR (δ, ppm) | Carbon bearing CF3 | ~120-135 ppm (quartet due to C-F coupling) |

| CF3 Carbon | ~123 ppm (quartet due to C-F coupling) | |

| ¹⁹F NMR (δ, ppm) | Ortho, Meta, or Para | ~ -60 to -65 ppm (relative to CFCl3) |

| IR (cm⁻¹) | C-F stretch | Strong absorptions in the range of 1100-1350 cm⁻¹ |

| C=O stretch (acid) | ~1680-1710 cm⁻¹ | |

| O-H stretch (acid) | Broad absorption in the range of 2500-3300 cm⁻¹ |

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and the presence of other substituents.[11][12][13][14][15][16][17][18][19][20][21][22]

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity and properties of benzoic acid derivatives. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid group and activates the aromatic ring to nucleophilic attack, while deactivating it towards electrophilic substitution. These predictable reactivity patterns, coupled with the beneficial effects of the CF3 group on physicochemical properties, have made trifluoromethylated benzoic acids invaluable building blocks in the design and synthesis of new pharmaceuticals and advanced materials. A thorough understanding of the principles outlined in this guide is essential for any researcher working in these fields.

References

- 1. global.oup.com [global.oup.com]

- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antidepressant Action of Fluoxetine Involves the Inhibition of Dlx5/6 in Cortical GABAergic Neurons through a TrkB-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Immunostimulatory activity of fluoxetine in macrophages via regulation of the PI3K and P38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(Trifluoromethyl)benzoic acid(454-92-2) IR2 spectrum [chemicalbook.com]

- 15. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]

- 22. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

4-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-64-0) is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The presence of both a methyl and a trifluoromethyl group on the benzoic acid scaffold offers unique properties that are of interest for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While direct biological data for this compound is limited in publicly available literature, its structural motifs are present in compounds explored as kinase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and a detailed exploration of the biological activities of structurally related compounds, with a focus on their potential as kinase inhibitors. This document aims to serve as a valuable resource for researchers and drug development professionals interested in utilizing this and similar fluorinated building blocks in their research endeavors.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120985-64-0 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF |

Synthesis of this compound

Synthesis of a Derivative: 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid

A synthetic route starting from this compound to produce 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid has been described in a patent application.[2] This demonstrates a potential reaction to further functionalize the core molecule.

Experimental Protocol:

-

Materials: this compound (1.36 g, 6.66 mmol), sulfuric acid (7.10 mL, 133 mmol), N-bromosuccinimide (NBS) (1.19 g, 6.66 mmol), ice.[2]

-

Procedure:

-

Analysis: The product, 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid, was characterized by ¹H-NMR (400 MHz, DMSO-d₆) which showed peaks at δ (ppm): 2.47 (s, 3H), 7.86 (s, 1H), 8.02 (s, 1H).[2]

Biological Activity and Potential Applications

Direct biological activity data for this compound has not been identified in the reviewed literature. However, the structural motif of a trifluoromethyl group on a phenyl ring is a key feature in many biologically active compounds, particularly kinase inhibitors. The following sections will review the literature on structurally related compounds to highlight the potential therapeutic areas where this compound could serve as a valuable building block.

Potential as a Kinase Inhibitor Scaffold: The Role of the Trifluoromethylphenyl Moiety

The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can influence the pKa of nearby functional groups, as well as participate in unique intermolecular interactions. In the context of kinase inhibitors, the trifluoromethylphenyl moiety is often employed to enhance binding affinity and selectivity.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[3][4][5] Dysregulation of TAK1 activity is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3][6] Small molecule inhibitors of TAK1 have been developed, and some of these incorporate trifluoromethylphenyl groups.

While no studies directly link this compound to TAK1 inhibition, the development of covalent TAK1 inhibitors targeting a cysteine residue (Cys174) in the ATP-binding pocket highlights the potential for designing novel inhibitors.[3]

TAK1 Signaling Pathway The following diagram illustrates a simplified TAK1 signaling pathway leading to the activation of NF-κB and MAPK pathways.

Caption: Simplified TAK1 signaling cascade.

Experimental Protocols for Kinase Inhibition Assays

For researchers interested in evaluating this compound or its derivatives as kinase inhibitors, the following are generalized protocols based on literature for similar compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

-

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

-

Materials:

-

Recombinant human kinase (e.g., TAK1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-